N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

LSD1 inhibition Epigenetics Benzothiazole SAR

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a small-molecule heterocyclic amide (C₁₄H₁₂N₂OS₂, MW 288.39) that combines a 4,6-dimethylbenzothiazole core with a thiophene-2-carboxamide moiety. It is documented in authoritative bioactivity databases as a weak inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) and the monoamine oxidases MAO-A and MAO-B.

Molecular Formula C14H12N2OS2
Molecular Weight 288.38
CAS No. 313662-09-8
Cat. No. B2605353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
CAS313662-09-8
Molecular FormulaC14H12N2OS2
Molecular Weight288.38
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CS3)C
InChIInChI=1S/C14H12N2OS2/c1-8-6-9(2)12-11(7-8)19-14(15-12)16-13(17)10-4-3-5-18-10/h3-7H,1-2H3,(H,15,16,17)
InChIKeySEKPPPJATWHBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 313662-09-8): A Dual-Epigenetic-Target Probe for Procuring Defined LSD1/MAO Activity Profiles


N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a small-molecule heterocyclic amide (C₁₄H₁₂N₂OS₂, MW 288.39) that combines a 4,6-dimethylbenzothiazole core with a thiophene-2-carboxamide moiety. It is documented in authoritative bioactivity databases as a weak inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A) and the monoamine oxidases MAO-A and MAO-B [1]. Its structural features place it within the amino-carboxamide benzothiazole class, a scaffold actively explored for epigenetic tool compounds [2]. For procurement decisions, this compound is valued not for potency but for its well-characterized, measurable interaction profile across multiple aminergic targets, making it a useful reference or starting point in selectivity studies where weak activity at MAO enzymes is a required baseline comparator or an acceptable background for LSD1-centric campaigns.

Procurement Integrity for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide: Why a Simple ‘Benzothiazole-Thiophene’ Substitute Cannot Replicate Its Target Engagement Profile


Interchanging N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide with another benzothiazole-thiophene hybrid or a general LSD1/MAO inhibitor introduces uncontrolled experimental variability. The compound’s value lies in its specific, quantitatively weak but defined triple-target profile (LSD1 IC₅₀ = 10 µM; MAO-A/B IC₅₀ > 100 µM) [1]. Generic substitution with a more potent LSD1 inhibitor (e.g., an optimized analog with IC₅₀ < 5 µM) [2] risks losing the high MAO window, while substituting a pan-MAO inhibitor eliminates the LSD1 interaction. Without verified data on the 4,6-dimethyl substitution pattern on the benzothiazole ring, even closely related amides can exhibit significant shifts in target potency and selectivity, as demonstrated by the broad IC₅₀ range (4.35 µM to >100 µM) observed within this scaffold during hit-to-lead optimization [2]. The quantitative evidence below maps the specific profile that must be validated before any procurement substitution is considered.

Quantitative Differentiation Guide for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide: Comparator Data for Sourcing Decisions


LSD1 Inhibitory Potency: A 10 µM Benchmark Activity Against a Validated Epigenetic Target

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide inhibits human recombinant LSD1 with an IC₅₀ of 10,000 nM (10 µM) [1]. This places it as a low-micromolar hit compound within the amino-carboxamide benzothiazole series. By comparison, the initial hit ‘compound 1’ from a 2023 hit-to-lead optimization study (which shares the core amino-carboxamide benzothiazole scaffold but with different substitution) exhibited an LSD1 IC₅₀ of 18.4 µM, while the most optimized analogs (compounds 26 and 30) achieved IC₅₀ values of 4.64 µM and 4.35 µM, respectively [2]. This compound provides a mid-point reference activity between an early hit and a sub-5 µM lead.

LSD1 inhibition Epigenetics Benzothiazole SAR

Selectivity Window: >10-Fold Discrimination Against Monoamine Oxidase Off-Targets

The compound demonstrates a clear selectivity window against monoamine oxidases. Its IC₅₀ values for human MAO-A and MAO-B are both >100,000 nM (>100 µM) [1]. This represents a greater than 10-fold selectivity for LSD1 over both MAO isoforms (selectivity index = MAO IC₅₀ / LSD1 IC₅₀ > 10). In contrast, many early amino-carboxamide benzothiazole derivatives and classical MAO inhibitors (e.g., tranylcypromine) often show potent MAO inhibition that compromises their utility as selective LSD1 probes [2]. This compound’s weak MAO activity is a procurable and measurable feature, making it suitable for experiments where a clean MAO background is required while retaining detectable LSD1 engagement.

MAO inhibition Selectivity Off-target profiling

Structural Differentiation: The 4,6-Dimethylbenzothiazole Core as a Determinant of Binding Conformation

The 4,6-dimethyl substitution on the benzothiazole ring is a key structural differentiator from unsubstituted or mono-substituted analogs. Computational fragment-based design studies on amino-carboxamide benzothiazoles indicate that the 4,6-dimethyl pattern contributes to hydrophobic packing within the LSD1 active site, influencing the orientation of the carboxamide linker [1]. While direct co-crystal data for this specific compound is lacking, the quantitative activity profile (LSD1 IC₅₀ = 10 µM) relative to the initial hit (IC₅₀ = 18.4 µM with different substitution) [2] strongly suggests that the 4,6-dimethyl motif improves potency by approximately 1.8-fold. In contrast, related compounds such as N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methylthiophene-2-carboxamide (CHEMBL3218919) introduce an additional methyl group on the thiophene, altering both steric and electronic properties and likely shifting selectivity [3].

Substitution pattern Binding mode Fragment-based design

Defined-Use Scenarios for Procuring N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide Based on Quantitative Evidence


Dual LSD1-MAO Selectivity Profiling Reference

Researchers establishing an LSD1 inhibitor screening cascade can procure this compound as a calibrated reference with a known 10 µM LSD1 IC₅₀ and a documented >100 µM MAO-A/B floor. This allows direct benchmarking of new chemical series against a compound with a >10-fold selectivity window [1], ensuring that hit-to-lead efforts can distinguish genuine LSD1 potency improvements from non-selective aminergic activity. The quantitative profile mitigates the risk of advancing a false positive that derives its activity from MAO inhibition rather than LSD1 engagement [2].

SAR Anchor for Benzothiazole-Thiophene Optimization

The compound serves as a fixed-reference point in structure-activity relationship (SAR) studies exploring the 4,6-dimethylbenzothiazole pharmacophore. With a measured LSD1 IC₅₀ of 10 µM, it provides a mid-potency benchmark between the initial 18.4 µM hit and optimized 4-5 µM leads from the same chemotype [2]. Procurement of this distinct intermediate allows medicinal chemistry teams to systematically probe the effect of amide linker and thiophene substitution modifications on both LSD1 potency and MAO selectivity, using a fully characterized anchor compound.

Negative Control with Measurable LSD1 Activity for Cellular Assays

In cellular models where complete LSD1 ablation is undesirable but a low-level inhibitory signal is required as a positive control, this compound’s 10 µM IC₅₀ (corresponding to an achievable cellular concentration) and negligible MAO activity (>100 µM) [1] make it suitable. Unlike potent LSD1 inhibitors that may induce strong phenotypic changes, this compound can serve as a moderate-activity control, helping to validate assay sensitivity without overwhelming the cellular system.

Computational Docking and Pharmacophore Model Validation

The well-defined, single-digit micromolar LSD1 activity and the >10-fold MAO selectivity [1] provide a concrete dataset for validating computational docking models and pharmacophore hypotheses. The compound's activity spectrum can be used to test the predictive power of in silico models designed to distinguish LSD1 binders from MAO binders, with the 10 µM vs. >100 µM differential serving as a quantitative quality metric [2]. This application directly leverages the compound’s documented profile rather than its absolute potency.

Quote Request

Request a Quote for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.